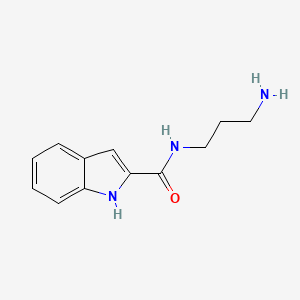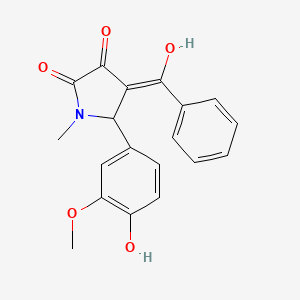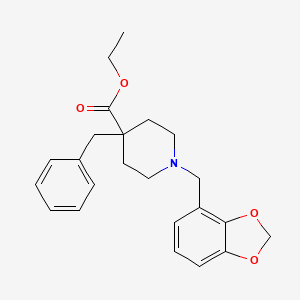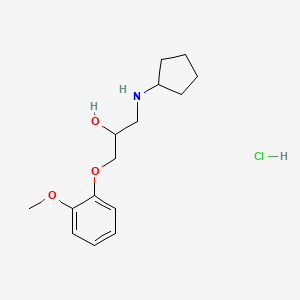
N-(3-aminopropyl)-1H-indole-2-carboxamide
Übersicht
Beschreibung
N-(3-aminopropyl)-1H-indole-2-carboxamide, also known as APICA, is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. APICA has been used in scientific research to understand the mechanism of action and physiological effects of synthetic cannabinoids.
Wirkmechanismus
N-(3-aminopropyl)-1H-indole-2-carboxamide acts as a partial agonist of the CB1 and CB2 receptors in the brain, which leads to the activation of various signaling pathways. The activation of these pathways can result in the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. This compound has also been shown to activate the PPARγ receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain sensation, the regulation of appetite, and the reduction of inflammation. This compound has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth. However, the exact mechanisms underlying these effects are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-aminopropyl)-1H-indole-2-carboxamide in lab experiments is that it is a synthetic compound, which allows for precise control over the concentration and purity of the compound. This compound also has a relatively low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of using this compound is that it is a relatively new compound, and there is still limited information available on its pharmacological properties and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-aminopropyl)-1H-indole-2-carboxamide. One direction is to investigate the potential therapeutic applications of this compound, particularly in the treatment of pain, inflammation, and cancer. Another direction is to study the long-term effects of this compound on the endocannabinoid system and the central nervous system. Additionally, further research is needed to understand the exact mechanisms underlying the biochemical and physiological effects of this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system and the central nervous system. This compound has a wide range of biochemical and physiological effects, including the modulation of pain sensation, the regulation of appetite, and the reduction of inflammation. While there is still limited information available on its pharmacological properties and potential side effects, this compound shows promise as a potential therapeutic agent for the treatment of pain, inflammation, and cancer.
Wissenschaftliche Forschungsanwendungen
N-(3-aminopropyl)-1H-indole-2-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system and the central nervous system. This compound has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for regulating mood, appetite, and pain sensation. This compound has also been used to investigate the effects of synthetic cannabinoids on the immune system, inflammation, and cancer.
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-6-3-7-14-12(16)11-8-9-4-1-2-5-10(9)15-11/h1-2,4-5,8,15H,3,6-7,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEIKIAGFQKZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(cyanomethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4769846.png)

![4-{[4-(phenylsulfonyl)benzyl]oxy}benzaldehyde](/img/structure/B4769851.png)
![N-allyl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4769863.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B4769877.png)

![methyl [5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4769900.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B4769905.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4769907.png)

![N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4769929.png)
![N-(4-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4769937.png)

![2-[(2-methoxyethyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4769950.png)
